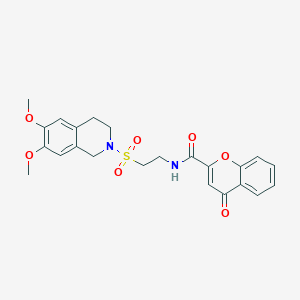
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an isoquinoline group, and a chromene group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions that introduce the various functional groups in a specific order. The exact synthesis route would depend on the desired final product and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The isoquinoline and chromene groups are both cyclic structures, which could impart stability to the molecule. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the sulfonyl group suggests that it could act as an electrophile in reactions with nucleophiles. The isoquinoline and chromene groups might also participate in various reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers.科学的研究の応用
Synthesis Techniques and Chemical Properties
The chemical compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is related to a broader class of compounds that have been the focus of various synthetic methodologies and chemical property explorations due to their potential application in medicinal chemistry and material science.
One approach to synthesizing derivatives related to this compound involves Pummerer-type cyclization to achieve the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, highlighting the utility of boron trifluoride diethyl etherate as a key reagent in enhancing cyclization efficiency (Saitoh et al., 2001). This method underscores the importance of Lewis acids in facilitating cyclization processes that are relevant to the synthesis of complex molecules including chromene and isoquinoline derivatives.
Further, the metabolic pathways of similar compounds have been studied to understand their transformation and interaction within biological systems. For instance, HM-30181, a compound related to the specified chemical, demonstrates the process of O-demethylation and amide hydrolysis as part of its metabolic pathway in rats, providing insights into how such molecules are processed in vivo and their potential applications in drug development (Paek et al., 2006).
Additionally, the potential for such compounds to serve as building blocks for more complex molecular structures is demonstrated through the synthesis of oxindoles and chromenopyrazolo-oxindoles, highlighting their versatility in constructing pharmacologically relevant frameworks (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-30-20-11-15-7-9-25(14-16(15)12-21(20)31-2)33(28,29)10-8-24-23(27)22-13-18(26)17-5-3-4-6-19(17)32-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLDDTWQXUOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

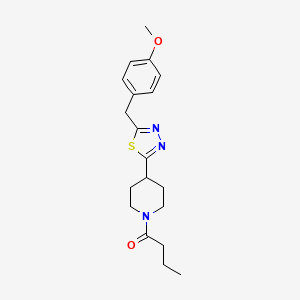
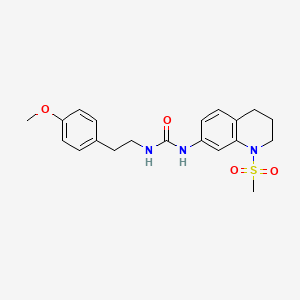
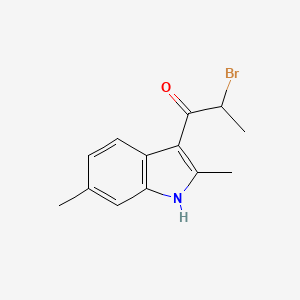
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/no-structure.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653558.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)
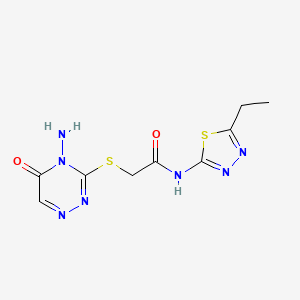
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653563.png)
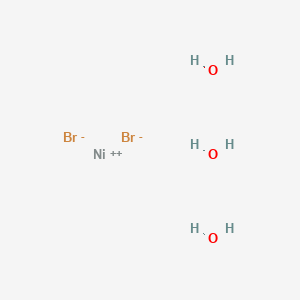
![3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2653566.png)
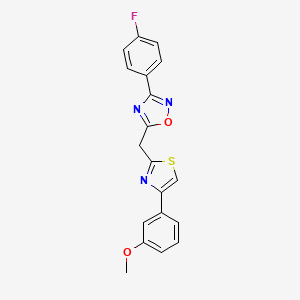
![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)